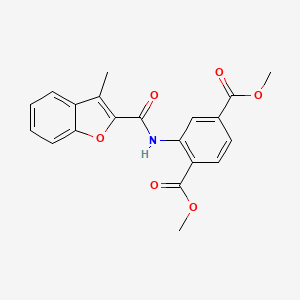

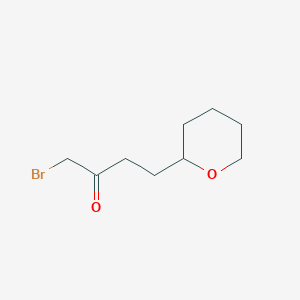

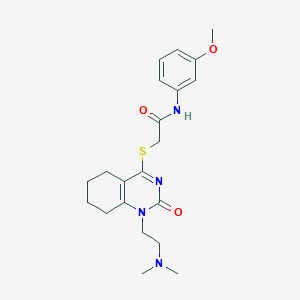

Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

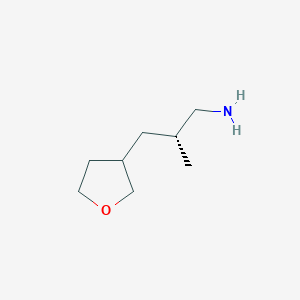

Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate is a chemical compound that has gained significant attention in scientific research applications due to its unique properties. This compound is commonly referred to as DMBMFCT and is synthesized through a complex process. In

Applications De Recherche Scientifique

Polymer Modification and Compatibility Enhancement

A study by Lacroix et al. (1996) investigated the use of dimethylphthalate derivatives in enhancing the compatibility of polymer blends, specifically between polyethylene terephthalate glycol (PETG) and ethylene vinyl acetate (EVA) copolymers. They employed n.m.r. spectroscopy to analyze the reaction products of methylbenzoate and dimethylphthalate with dibutyltin oxide, finding it promotes ester interchange reactions useful for compatibilizing immiscible polymer blends (Lacroix et al., 1996).

Environmental Toxicity Reduction

Cheng et al. (2020) identified the potential of esterase DmtH in transforming dimethyl terephthalate (DMT), a widely used plastic additive, to a less toxic form, mono-methyl terephthalate (MMT). Their research highlights the role of microorganisms and specific enzymes in mitigating the environmental impact of DMT, underscoring the importance of biotechnological approaches in pollution control and plastic waste management (Cheng et al., 2020).

Understanding Polymer Crystallization

Research by Legras et al. (1986) used dimethyl terephthalate (DMTP) as a model compound to study the crystallization behavior of poly(ethylene terephthalate) (PETP) in the presence of organic salts. They discovered that heating DMTP with sodium o-chlorobenzoate (SOCB) results in a reaction forming methyl sodium terephthalate (MSTP), which precipitates and influences the crystallization process of PETP. This study provides insight into the molecular interactions and mechanisms underlying polymer crystallization, which is crucial for developing advanced materials (Legras et al., 1986).

Chemical Synthesis and Catalysis

In the context of chemical synthesis, research by Hiroi et al. (2014) demonstrates the catalytic activity of new Ru(0) complexes in promoting linear cross-dimerization between conjugated dienes and acrylates. This study not only showcases the application of dimethyl terephthalate derivatives in catalysis but also contributes to the development of more efficient and selective chemical synthesis methods (Hiroi et al., 2014).

Orientations Futures

Benzofuran derivatives, such as Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate, have attracted attention due to their diverse biological activities and potential applications as drugs . Future research may focus on further exploring the therapeutic potential of these compounds and developing efficient methods for their synthesis .

Propriétés

IUPAC Name |

dimethyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-11-13-6-4-5-7-16(13)27-17(11)18(22)21-15-10-12(19(23)25-2)8-9-14(15)20(24)26-3/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWUZFKUDGPOLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B2666215.png)

![3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2666223.png)

![(2-Chloro-6-ethylpyridin-4-yl)-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B2666227.png)

![(Z)-methyl 2-(6-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2666230.png)

methanone](/img/structure/B2666235.png)